molecular formula C12H18N2O2 B13128494 4-Amino-2-(pentylamino)benzoicacid

4-Amino-2-(pentylamino)benzoicacid

Cat. No.: B13128494
M. Wt: 222.28 g/mol
InChI Key: WSZBQZOLOKZEIX-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

Key vibrational modes include:

  • O–H stretch : Broad band near 2500–3000 cm⁻¹ (carboxylic acid).
  • N–H stretches : Peaks at 3300–3500 cm⁻¹ (primary and secondary amines).
  • C=O stretch : Strong absorption at 1680–1700 cm⁻¹ (carboxylic acid carbonyl).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d~6~) :

Signal (δ, ppm) Assignment
12.32 Carboxylic acid (–COOH)
6.85 (d, J = 8.4 Hz) H-3 and H-5 (aromatic)
6.72 (s) H-6 (aromatic)
3.10 (t, J = 6.8 Hz) –NH–C~5~H~11~
1.45–0.88 (m) Pentyl chain (–CH~2~)

¹³C NMR :

  • Carboxylic carbon at δ 170.2 ppm.
  • Aromatic carbons between δ 115–150 ppm.

UV-Vis Spectroscopy

  • λ~max~ : 260 nm (π→π* transition, aromatic ring).
  • A weak band near 310 nm suggests n→π* transitions involving lone pairs on nitrogen atoms.

Computational Chemistry Modeling (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict the following:

Optimized Geometry :

  • The carboxylic acid group lies coplanar with the benzene ring, while the pentylamino chain adopts a gauche conformation.
  • Bond lengths: C–O (1.23 Å, carbonyl), C–N (1.45 Å, amine).

Frontier Molecular Orbitals :

Orbital Energy (eV) Contribution
HOMO -6.12 Benzene π-system
LUMO -1.98 Carboxylic acid π*

The HOMO-LUMO gap of 4.14 eV indicates moderate reactivity, with electron density localized on the amino and carboxylic groups.

Electrostatic Potential Map :

  • Negative potential (red) at carboxylic oxygen and amine nitrogen.
  • Positive potential (blue) at acidic protons, highlighting hydrogen-bonding sites.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-amino-2-(pentylamino)benzoic acid

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-7-14-11-8-9(13)5-6-10(11)12(15)16/h5-6,8,14H,2-4,7,13H2,1H3,(H,15,16)

InChI Key

WSZBQZOLOKZEIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(pentylamino)benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid This intermediate is then reduced to 4-aminobenzoic acid

Industrial Production Methods

Industrial production of 4-Amino-2-(pentylamino)benzoic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pentylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted benzoic acids.

Scientific Research Applications

4-Amino-2-(pentylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-Amino-2-(pentylamino)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and pentylamino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key structural analogs of 4-amino-2-(pentylamino)benzoic acid, focusing on substituent effects and molecular properties:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference(s)
4-Amino-2-(trifluoromethyl)benzoic acid 4-NH₂, 2-CF₃ 205.14 Electron-withdrawing CF₃ group enhances acidity; lower lipophilicity
4-Amino-2-methylbenzoic acid 4-NH₂, 2-CH₃ 151.16 Methyl group increases steric hindrance; moderate solubility in polar solvents
4-Fluoro-2-(phenylamino)benzoic acid 4-F, 2-NHPh 243.23 Phenylamino group enables π-π stacking; intramolecular H-bonding observed
4-Amino-2-chloro-3-methylbenzoic acid 4-NH₂, 2-Cl, 3-CH₃ 201.61 Chlorine and methyl groups increase steric bulk; potential halogen bonding
4-Acetylamino-2-methylbenzoic acid 4-NHCOCH₃, 2-CH₃ 193.20 Acetylated amino group reduces basicity; higher metabolic stability

Physicochemical Properties

  • Lipophilicity: The pentylamino group in the target compound likely enhances lipophilicity compared to analogs with shorter alkyl chains (e.g., methyl) or electron-withdrawing groups (e.g., CF₃). This may improve membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: Analogs like 4-fluoro-2-(phenylamino)benzoic acid form intramolecular N–H⋯O bonds and dimeric structures via O–H⋯O interactions, which stabilize the crystal lattice . The pentylamino group may disrupt such interactions due to steric bulk.

Toxicity and Bioactivity

  • QSTR Predictions: For benzoic acid derivatives, molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. Bulkier substituents (e.g., pentylamino) may increase toxicity due to enhanced membrane penetration, whereas electron-withdrawing groups (e.g., CF₃) could reduce bioavailability .
  • The pentylamino group’s electron-donating nature may moderately enhance radical stabilization .

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